molecular formula C6H8Br2N2 B13927207 4-bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazole

4-bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B13927207
M. Wt: 267.95 g/mol
InChI Key: OJDUMVFZDGGMDH-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazole typically involves the bromination of 1,3-dimethyl-1H-pyrazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less substituted pyrazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-pyrazoles, while oxidation with potassium permanganate can produce pyrazole carboxylic acids.

Scientific Research Applications

4-Bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Pyrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazole and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine substituents can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
  • 4-Bromo-5-(bromomethyl)-2-methylpyridine
  • 4-Bromo-5-nitrophthalodinitrile

Uniqueness

4-Bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two bromine atoms at different positions allows for selective functionalization, making it a versatile intermediate in organic synthesis. Additionally, its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C6H8Br2N2

Molecular Weight

267.95 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C6H8Br2N2/c1-4-6(8)5(3-7)10(2)9-4/h3H2,1-2H3

InChI Key

OJDUMVFZDGGMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CBr)C

Origin of Product

United States

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